molecular formula C25H23Cl2N3O3 B2679814 3-(2,4-dichlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea CAS No. 1022725-61-6

3-(2,4-dichlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea

Cat. No.: B2679814
CAS No.: 1022725-61-6
M. Wt: 484.38
InChI Key: UHVZZFBNQNAVJR-UHFFFAOYSA-N
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Description

The compound 3-(2,4-dichlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is a urea derivative featuring a 2,4-dichlorophenyl substituent on the urea nitrogen and a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety linked via a methyl group to a phenyl ring. The core structure shares similarities with compounds designed for receptor-binding studies, pesticidal applications, or pharmacological modulation, as seen in related urea derivatives .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23Cl2N3O3/c1-32-23-12-16-9-10-28-22(19(16)14-24(23)33-2)11-15-3-6-18(7-4-15)29-25(31)30-21-8-5-17(26)13-20(21)27/h3-8,12-14H,9-11H2,1-2H3,(H2,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVZZFBNQNAVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=C(C=C(C=C4)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea typically involves multiple steps. One common approach starts with the preparation of the 2,4-dichlorophenyl isocyanate, which is then reacted with 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]aniline under controlled conditions to form the desired urea compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of microreactors can improve mass transfer and temperature control, leading to higher purity and reduced waste .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with urea linkages often exhibit anticancer properties. The structural features of 3-(2,4-dichlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea suggest potential activity against various cancer cell lines. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.

Cytokinin Activity

This compound has been studied for its ability to act as a cytokinin inhibitor. Cytokinins are plant hormones that promote cell division and growth. By inhibiting cytokinin oxidase/dehydrogenase enzymes, this compound can enhance plant growth and development by delaying leaf senescence and promoting shoot regeneration .

Plant Growth Regulation

The compound has been identified as a potential plant growth regulator (PGR). Its ability to modulate hormonal pathways in plants can lead to increased yield and improved stress resistance. The application of this compound in agriculture may help optimize crop production by enhancing root development and nutrient uptake.

Pesticidal Properties

Preliminary studies suggest that derivatives of this compound may possess pesticidal properties, potentially serving as effective agents against various agricultural pests. The dual functionality as both a growth regulator and a pesticide makes it an attractive candidate for integrated pest management strategies.

Case Study 1: Anticancer Mechanism

A study published in Journal of Medicinal Chemistry explored the anticancer mechanisms of urea derivatives similar to this compound. The researchers found that these compounds induced apoptosis in breast cancer cell lines through the activation of specific caspases and modulation of Bcl-2 family proteins .

Case Study 2: Plant Growth Enhancement

In a controlled experiment assessing the effects of various urea derivatives on tomato plants, it was observed that the application of this compound resulted in a significant increase in fruit yield compared to untreated controls. The treated plants exhibited enhanced chlorophyll content and improved photosynthetic efficiency .

Summary Table of Applications

Application AreaSpecific UsePotential Benefits
Medicinal ChemistryAnticancer agentInduces apoptosis in cancer cells
Plant Growth RegulationCytokinin inhibitorEnhances plant growth and delays senescence
Agricultural SciencePesticidal propertiesEffective against agricultural pests

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea involves its interaction with specific molecular targets. It has been shown to modulate the activity of muscarinic acetylcholine receptors and 5-hydroxytryptamine receptors, affecting calcium currents and muscle contractility . The compound’s ability to influence these pathways suggests its potential as a physiologically active molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with five structurally related analogs, focusing on substituent variations, molecular properties, and inferred functional implications.

Structural and Molecular Comparisons

Compound Name Substituent on Urea Nitrogen Molecular Formula Molecular Weight Key Properties/Notes
3-(2-Chlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea 2-Chlorophenyl C25H24ClN3O3 449.95 Purity >90%
3-(3,4-Dichlorobenzyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea 3,4-Dichlorobenzyl C26H25Cl2N3O3 498.40 Higher molecular weight due to benzyl group
3-(3-Chloro-4-methoxyphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea 3-Chloro-4-methoxyphenyl C26H26ClN3O4 479.96 Methoxy group enhances polarity
1-{4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(prop-2-enyl)urea Prop-2-enyl C22H25N3O3 379.45 Alkenyl group reduces steric hindrance
1-{4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-ethoxyphenyl)urea 2-Ethoxyphenyl C27H29N3O4 459.54 Ethoxy group increases hydrophilicity

Key Observations:

Substituent Effects on Molecular Weight and Polarity: The 2,4-dichlorophenyl group (hypothetical for the target compound) would introduce greater lipophilicity compared to the 2-chlorophenyl variant , while the 3-chloro-4-methoxyphenyl group balances lipophilicity with polar interactions due to the methoxy substituent.

However, the 2,4-dichloro substitution (target compound) may offer steric advantages over 3,4-dichloro positions . Methoxy and ethoxy groups introduce hydrogen-bonding capabilities, which could improve aqueous solubility but reduce membrane permeability compared to halogenated analogs.

In contrast, rigid aromatic systems (e.g., dichlorophenyl) may favor selectivity for well-defined receptors.

Research Findings and Implications

  • Pesticidal Activity: Analogous urea derivatives, such as (3,4-dichlorophenyl)urea , are documented as pesticides, suggesting that halogenated urea compounds may exhibit herbicidal or insecticidal properties. The target compound’s dichlorophenyl group could position it for similar applications.
  • Receptor Binding: The 6,7-dimethoxy-3,4-dihydroisoquinoline moiety, common across all analogs, is structurally reminiscent of alkaloids with known receptor-binding activity (e.g., opioid or adrenergic receptors) . Substitutions on the urea nitrogen likely modulate target specificity.
  • Synthetic Feasibility: Compounds like the 2-chlorophenyl variant with >90% purity demonstrate the feasibility of synthesizing high-purity urea derivatives, a critical factor for pharmacological development.

Biological Activity

The compound 3-(2,4-dichlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea , often referred to as a benzamide derivative, has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

  • Molecular Formula : C25H23Cl2N3O3
  • Molecular Weight : 484.37 g/mol
  • CAS Number : Not provided in the sources.
  • Structure : The compound features a dichlorophenyl group and a methoxy-substituted isoquinoline moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in tumor growth and proliferation. Key mechanisms include:

  • Inhibition of Methyltransferases : Similar compounds have demonstrated potent inhibition of DOT1L methyltransferase, which is crucial in the regulation of gene expression related to oncogenesis .
  • Antitumor Activity : Benzamide derivatives have been shown to exhibit significant antitumor effects by inducing apoptosis in cancer cells and inhibiting cell proliferation through various signaling pathways .

Biological Activity Overview

Activity TypeDescriptionReferences
Enzyme Inhibition Inhibits DOT1L methyltransferase with an IC50 of 0.3 nM; blocks H3K79 methylation .
Antitumor Effects Induces apoptosis in cancer cell lines; effective against MLL-AF9 fusion oncogene models .
Cell Proliferation Reduces proliferation rates in various cancer models .

Case Studies

Several studies have investigated the biological effects of similar compounds with comparable structures:

  • Study on MLL-AF9 Leukemia Models :
    • Objective : To evaluate the efficacy of benzamide derivatives as potential treatments for leukemia.
    • Findings : The compound significantly reduced the expression levels of target genes such as HOXA9 and Meis1, which are associated with poor prognosis in leukemia patients .
  • In Vitro Studies on Cancer Cell Lines :
    • Objective : Assess the cytotoxic effects on various cancer cell lines.
    • Results : The compound showed a dose-dependent reduction in cell viability across multiple cancer types, indicating broad-spectrum antitumor activity .

Discussion

The compound's structural features contribute significantly to its biological activity. The presence of the dichlorophenyl group enhances lipophilicity and cellular uptake, while the isoquinoline moiety is crucial for enzyme interaction.

Moreover, ongoing research into similar benzamide derivatives suggests a growing interest in their potential as therapeutic agents against various cancers. The specificity of these compounds for certain methyltransferases positions them as promising candidates for targeted therapy.

Q & A

Q. What are the established synthetic routes for 3-(2,4-dichlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea?

Category : Basic (Synthesis) Answer : The compound’s synthesis typically involves sequential coupling reactions. Key steps include:

  • Urea linkage formation : Reacting an isocyanate intermediate (e.g., 2,4-dichlorophenyl isocyanate) with a substituted aniline derivative under anhydrous conditions (e.g., DMF, 60°C, 12h).
  • Dihydroisoquinoline functionalization : Alkylation of the dihydroisoquinoline moiety with a benzyl halide derivative using catalytic Pd-mediated coupling or nucleophilic substitution .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization for purity validation (>98% by HPLC) .

Q. What analytical techniques are critical for characterizing this compound?

Category : Basic (Characterization) Answer :

  • Structural confirmation :
    • NMR : ¹H/¹³C NMR (DMSO-d₆) to resolve aromatic protons (δ 6.8–8.2 ppm) and urea NH signals (δ 9.5–10.5 ppm).
    • HRMS : Electrospray ionization (ESI+) to confirm molecular ion [M+H]⁺ with <2 ppm mass error.
  • Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect impurities (<0.5%) .

Advanced Research Questions

Q. How can reaction yields be optimized for the dihydroisoquinoline alkylation step?

Category : Advanced (Synthetic Optimization) Answer : Yield optimization requires systematic screening of:

  • Catalysts : Pd(OAc)₂ vs. Pd(PPh₃)₄, with ligand effects (e.g., XPhos enhances steric tolerance).
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) vs. toluene, balancing reactivity and byproduct formation.
  • Temperature gradients : Stepwise heating (40°C → 80°C) to minimize decomposition.
  • Design of Experiments (DoE) : Fractional factorial designs to identify critical interactions (e.g., solvent/catalyst) .

Q. How to resolve contradictions in reported solubility data across studies?

Category : Advanced (Data Validation) Answer : Discrepancies may arise from:

  • Polymorphic forms : Use X-ray diffraction (PXRD) to identify crystalline vs. amorphous states.
  • Solvent history : Pre-dry samples (vacuum, 60°C, 24h) and test in standardized buffers (PBS, pH 7.4).
  • Cross-validation : Compare kinetic solubility (nephelometry) vs. equilibrium solubility (shake-flask method) .

Q. What strategies mitigate in vitro-to-in vivo efficacy gaps for this compound?

Category : Advanced (Pharmacokinetics) Answer : Address bioavailability challenges via:

  • Metabolic stability assays : Liver microsomal incubation (human/rat) to identify CYP450-mediated degradation hotspots.
  • Prodrug modification : Mask polar groups (e.g., urea NH) with acetyl or PEG-based promoieties.
  • In silico modeling : QSPR models to predict logP, plasma protein binding, and blood-brain barrier permeability .

Q. How to design a structure-activity relationship (SAR) study for the dichlorophenyl moiety?

Category : Advanced (Medicinal Chemistry) Answer :

  • Variation : Synthesize analogs with halogen substitutions (e.g., 3,4-dichloro vs. 2,5-dichloro) and electron-withdrawing groups (e.g., CF₃).
  • Assays :
    • Target binding : Surface plasmon resonance (SPR) to measure KD shifts.
    • Functional activity : Cell-based assays (e.g., IC₅₀ in kinase inhibition models).
  • Data analysis : Multivariate regression to correlate substituent electronic parameters (Hammett σ) with potency .

Methodological Frameworks for Contradictory Data

3.1 Conflicting cytotoxicity profiles in different cell lines
Answer :

  • Hypothesis testing : Determine if discrepancies stem from cell-specific uptake (e.g., efflux pumps) or metabolic activation.
  • Experimental design :
    • Transport inhibition : Co-treatment with verapamil (P-gp inhibitor).
    • Metabolite profiling : LC-MS/MS to identify active/inactive metabolites.
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests to confirm significance (p<0.01) .

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